molecular formula C6H7NO2 B2439412 2-Hydroxy-6-methoxypyridine CAS No. 22385-36-0

2-Hydroxy-6-methoxypyridine

Cat. No.: B2439412
CAS No.: 22385-36-0
M. Wt: 125.127
InChI Key: DEXSUIQBIMPSNG-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxypyridine typically involves the hydroxylation and methoxylation of pyridine derivatives. One common method is the reaction of 2-chloropyridine with sodium methoxide, followed by hydrolysis to introduce the hydroxyl group. Another approach involves the direct methoxylation of 2-hydroxypyridine using methanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium or copper catalysts in the methoxylation step is common, as these metals facilitate the introduction of the methoxy group under mild conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, with careful control of temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methoxypyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or ammonia can be used for substitution reactions.

Major Products:

    Oxidation: 2-Methoxy-6-pyridone.

    Reduction: 2-Methoxypyridine.

    Substitution: 2-Amino-6-methoxypyridine.

Scientific Research Applications

2-Hydroxy-6-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the methoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

    2-Hydroxy-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxypyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxy-5-methoxypyridine: The position of the methoxy group is different, which can affect its chemical properties and reactivity.

Uniqueness: 2-Hydroxy-6-methoxypyridine is unique due to the presence of both hydroxyl and methoxy groups at specific positions on the pyridine ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

IUPAC Name

6-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSUIQBIMPSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902919
Record name NoName_3495
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

I-236 was prepared analogously except in step 4, 5-fluoro-2-methoxy-pyridin-3-yl boronic acid was replaced with 2,6-dimethoxy-pyridin-3-yl boronic acid. The crude material was purified by trituration in 10% methanol in ethyl acetate (10 mL). The solid was filtered and dried to give the 6-methoxy pyridone.
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